molecular formula C9H14BrN3 B15046990 1-(Pyridin-3-yl)piperazine hydrobromide

1-(Pyridin-3-yl)piperazine hydrobromide

Cat. No.: B15046990
M. Wt: 244.13 g/mol
InChI Key: VVAGVRVOMYZAOW-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine and its derivatives represent a highly significant class of compounds in medicinal chemistry. nbinno.comnih.gov The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). nih.govnih.gov This unique structure imparts several advantageous properties for drug development. The two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to fine-tune a molecule's biological activity and pharmacokinetic profile, including properties like solubility, binding affinity, and metabolic stability. nbinno.comresearchgate.net

The structural rigidity of the piperazine ring, combined with its ability to accept and donate hydrogen bonds, often results in improved target affinity and specificity. nih.govresearchgate.net These characteristics frequently lead to enhanced water solubility and favorable oral bioavailability, which are desirable traits for therapeutic agents. nih.govresearchgate.net Consequently, the piperazine scaffold is considered a versatile and privileged structure in the development of new bioactive molecules for a wide range of diseases. nih.gov

Broad Pharmacological Relevance of the Piperazine Core in Drug Discovery

The piperazine nucleus is a core structural component in a vast number of drugs spanning numerous therapeutic categories. nbinno.comnih.gov Its structural adaptability enables it to interact effectively with a wide array of biological targets, including various receptors and enzymes. nbinno.comnbinno.com This versatility has led to the development of piperazine-containing drugs with a broad spectrum of pharmacological activities.

These activities include, but are not limited to:

Central Nervous System Effects: Many piperazine derivatives exhibit activity in the central nervous system (CNS) and are used as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net

Antimicrobial Properties: The piperazine scaffold has been incorporated into compounds designed as antibacterial, antifungal, and antiviral agents. nih.govwisdomlib.org

Other Therapeutic Areas: The pharmacological reach of piperazine derivatives also extends to anticancer, anti-inflammatory, antimalarial, and anti-HIV agents. nih.govresearchgate.net

This wide range of biological roles underscores the importance of the piperazine core as a foundational element in modern drug discovery and design. nih.gov

Research Trajectories for 1-(Pyridin-3-yl)piperazine Hydrobromide and Analogs

The foundational structure of 1-(Pyridin-3-yl)piperazine serves as a starting point for the synthesis and evaluation of novel analogs with specific therapeutic aims. Research has explored modifications of this scaffold to develop agents with targeted activities, particularly as receptor modulators and enzyme inhibitors.

One major research trajectory involves the development of multi-target agents for neurological disorders like Parkinson's disease. thieme-connect.comresearchgate.net Researchers have designed and synthesized novel series of 1-(pyridin-3-yl)piperazine analogs to act as agonists for dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT1A) receptors. thieme-connect.comresearchgate.net The rationale is that combining partial agonism at D2/D3 receptors with stimulation of 5-HT1A receptors could offer improved treatment for both motor and non-motor symptoms of the disease. thieme-connect.comresearchgate.net In one such study, several derivatives showed potent agonistic activity at these receptors. thieme-connect.com

Table 1: Agonist Activity of Selected 1-(Pyridin-3-yl)piperazine Analogs on Dopamine and Serotonin Receptors

Compound D2 Receptor (EC50, nmol/L) D3 Receptor (EC50, nmol/L) 5-HT1A Receptor (EC50, nmol/L)
7b 0.9 19 2.3
34c 3.3 10 1.4

Data sourced from a study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. thieme-connect.com

Another significant area of research is the development of enzyme inhibitors. Derivatives of 1-(pyridin-3-yl)piperazine have been synthesized and investigated as potential inhibitors of urease. frontiersin.orgnih.gov Urease is an enzyme utilized by pathogens like Helicobacter pylori to survive in the acidic environment of the stomach, contributing to gastric ulcers and other disorders. frontiersin.orgnih.gov Inhibiting this enzyme is a key strategy for treating such infections. frontiersin.orgnih.gov Studies have shown that newly synthesized pyridylpiperazine hybrids can act as potent urease inhibitors, with activity significantly greater than that of the standard inhibitor, thiourea (B124793). frontiersin.orgnih.gov

Table 2: Urease Inhibition by Selected Pyridylpiperazine Derivatives

Compound/Substance Urease Inhibition (IC50, µM)
5b 2.0 ± 0.73
7e 2.24 ± 1.63
Precursor Compound 3 * 3.90 ± 1.91
Thiourea (Standard) 23.2 ± 11.0

*Compound 3 is 1-(3-nitropyridin-2-yl)piperazine (B1350711). Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. frontiersin.orgnih.gov

These research trajectories demonstrate the utility of the 1-(pyridin-3-yl)piperazine scaffold as a versatile template for developing novel therapeutic agents with diverse and specific biological targets.

Table of Compounds Mentioned

Compound Name
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine
1-(3-nitropyridin-2-yl)piperazine
This compound
5-HT1A
Amoxapine
Brexpiprazole
Buspirone
Cariprazine
Clozapine
Palbociclib
Piperazine
Pyridine (B92270)
Serotonin
Thiourea
Trazodone
Vilazodone

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

1-pyridin-3-ylpiperazine;hydrobromide

InChI

InChI=1S/C9H13N3.BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H

InChI Key

VVAGVRVOMYZAOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Pyridin-3-yl)piperazine Hydrobromide

Traditional synthetic strategies for this compound primarily rely on well-established organic reactions that are both reliable and versatile.

A prevalent method for the synthesis of 1-(Pyridin-3-yl)piperazine is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a pyridine (B92270) ring substituted with a good leaving group, such as a halogen, at the 3-position with piperazine (B1678402). The nitrogen atom of piperazine acts as the nucleophile, displacing the leaving group on the pyridine ring. youtube.com

The reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile (B52724) under reflux conditions yields 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. nih.gov Similarly, 3-bromopyridine (B30812) can be reacted with excess piperazine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (80–120°C) for 12–24 hours. The subsequent addition of hydrobromic acid (HBr) precipitates the desired hydrobromide salt.

The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is a critical factor. For instance, in 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position can influence whether the substitution occurs at the 2- or 6-position. researchgate.net The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, favors substitution at the 2- and 4-positions. stackexchange.comyoutube.com

Table 1: Nucleophilic Aromatic Substitution for the Synthesis of Pyridylpiperazine Derivatives
Pyridine DerivativePiperazineReaction ConditionsProductReference
3-BromopyridinePiperazineDMF or DMSO, 80–120°C, 12–24 hours, then HBrThis compound
2-Chloro-3-nitropyridinePiperazineAcetonitrile, reflux, 12 hours1-(3-Nitropyridin-2-yl)piperazine nih.gov

The construction of the piperazine ring can be achieved through the cyclization of appropriately functionalized 1,2-diamine precursors. This method offers a high degree of control over the substitution pattern of the final piperazine product. A common strategy involves the reaction of a 1,2-diamine with a dielectrophile. For instance, N-substituted ethylenediamines can be reacted with sulfonium (B1226848) salts to form the piperazine ring. researchgate.net

A five-step synthesis for 3-substituted piperazine-2-acetic acid esters starts from amino acids, proceeding through a key chiral 1,2-diamine intermediate which then undergoes annulation to form the desired piperazine core. nih.gov Another approach involves the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents to generate differentially protected 2-substituted piperazines. nih.gov

The Ugi multicomponent reaction provides a convergent and efficient route to highly substituted piperazine derivatives. nih.gov This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted for piperazine synthesis. For example, a split-Ugi reaction with bis-secondary diamines like piperazine can generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov

The ring-opening of activated aziridines with nucleophiles is another versatile method for constructing the piperazine skeleton. metu.edu.tr The strained three-membered ring of aziridine (B145994) readily opens upon attack by an amine, leading to a 1,2-diamine which can then be cyclized to form a piperazine. mdpi.comnih.gov For instance, N-activated aziridines can undergo a one-pot, three-component reaction with anilines and propargyl carbonates in the presence of a palladium catalyst to yield highly substituted piperazines with excellent stereoselectivity. acs.org

Intermolecular cycloaddition reactions of alkynes bearing amino groups have also been employed in piperazine synthesis. researchgate.net These reactions, often catalyzed by transition metals, can provide access to complex piperazine structures. For example, a [3+2] cycloaddition reaction between hydrazonoyl chlorides and chromene-based bis(enaminone) yields piperazine-linked bis(chromene) hybrids. nih.gov

Advanced Synthetic Approaches for Piperazine Derivatives

In recent years, more advanced and efficient synthetic methodologies have been developed to meet the growing demand for diverse piperazine derivatives in drug discovery and other fields.

Parallel solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of piperazine derivatives. nih.gov This technique involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions in a parallel format. acs.org This allows for the synthesis of a large number of compounds simultaneously, facilitating the exploration of structure-activity relationships.

For example, a 24-membered library of arylpiperazine derivatives has been synthesized using a parallel solid-phase approach on both BAL linker functionalized p-methylbenzhydrylamine (MBHA) polystyrene resin and SynPhase Lanterns. nih.gov The synthesis involved reductive amination to attach amines to the resin, followed by coupling with Fmoc-protected amino acids and then with various carboxylic acids to introduce diversity. nih.gov

Photocatalytic methods offer a green and efficient alternative for the synthesis of piperazine derivatives under mild conditions. iitm.ac.in Visible-light-promoted reactions, in particular, have gained significant attention. mdpi.comnsf.gov

One such method involves the decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium-based complex or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN). researchgate.netorganic-chemistry.org This reaction proceeds under mild conditions and can be performed in both batch and continuous-flow setups. organic-chemistry.org Another photocatalytic approach utilizes the cross-coupling of silicon amine protocol (SLAP) reagents with aldehydes and ketones to form N-unprotected piperazines, providing a tin-free alternative to the traditional Stannyl Amine Protocol (SnAP) reagents. researchgate.net

Table 2: Advanced Synthetic Approaches for Piperazine Derivatives
MethodologyKey FeaturesExampleReference
Parallel Solid-Phase SynthesisRapid generation of compound librariesSynthesis of a 24-membered library of arylpiperazine derivatives on resin and SynPhase Lanterns nih.gov
Photocatalytic SynthesisMild reaction conditions, green chemistryVisible-light-promoted decarboxylative annulation of a glycine-based diamine with aldehydes researchgate.netorganic-chemistry.org

Modular and One-Pot Synthesis Innovations

Traditional synthesis of 1-(Pyridin-3-yl)piperazine often involves a nucleophilic aromatic substitution reaction between a 3-substituted pyridine (e.g., 3-bromopyridine) and an excess of piperazine. However, recent innovations in organic synthesis have paved the way for more efficient and versatile methodologies.

Modular approaches, which allow for the assembly of complex molecules from simpler, interchangeable building blocks, are particularly valuable. For pyridine synthesis in general, cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, represent a powerful modular strategy. organic-chemistry.org Such principles can be adapted to create substituted 1-(pyridin-3-yl)piperazine analogues with high degrees of complexity and functional group tolerance.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resources, and yield. The Bohlmann-Rahtz pyridine synthesis, for instance, can be adapted into a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone, demonstrating a highly efficient route to polysubstituted pyridines. core.ac.uk Other advanced methods mentioned for related structures include the Ugi reaction and the cyclization of 1,2-diamine derivatives, which can provide rapid access to the core structure. These innovative strategies are pivotal for building libraries of 1-(pyridin-3-yl)piperazine derivatives for further investigation.

Chemical Reactivity Profiles and Derivatization Strategies

The chemical reactivity of 1-(Pyridin-3-yl)piperazine is characterized by the distinct functionalities of its two core components: the electron-deficient pyridine ring and the nucleophilic piperazine ring. This dual reactivity allows for a wide range of derivatization strategies.

Acylation Reactions of Piperazine Secondary Amine Groups

The secondary amine within the piperazine ring is a primary site for functionalization via acylation. This reaction involves treating the compound with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This transformation is fundamental for modifying the compound's steric and electronic properties. To facilitate the reaction with less reactive carboxylic acids, coupling agents are often employed.

Reagent ClassSpecific ExamplesCoupling AgentsTypical Conditions
Acyl HalidesAcetyl chloride, Benzoyl chlorideNot typically requiredBase (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RT
AnhydridesAcetic anhydride, Succinic anhydrideNot typically requiredPyridine (as solvent and catalyst), RT
Carboxylic Acids3-(thiophen-2-ylthio)propanoic acidTBTU, HOBt, EDCIAnhydrous DMF, Base (e.g., NEt₃), 0–25°C

This table is interactive. Click on the headers to sort.

The use of 4-Dimethylaminopyridine (DMAP) can serve as a catalyst to accelerate these reactions. nih.gov The resulting N-acyl derivatives are crucial intermediates in the synthesis of a wide array of more complex molecules. nih.gov

N-Oxidation Pathways and N-Oxide Derivative Formation

The nitrogen atoms in 1-(Pyridin-3-yl)piperazine are susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation can occur at the pyridine nitrogen or the tertiary piperazine nitrogen, and selective oxidation is a key challenge. Oxidizing agents like peracids (e.g., m-chloroperbenzoic acid, mCPBA) or hydrogen peroxide are commonly used for this purpose. google.com

Nitrogen AtomOxidizing AgentSelectivity StrategyResulting Product
Pyridine NitrogenmCPBA, Peracetic acid wikipedia.orgIn situ protonation of piperazine nitrogens nih.gov1-(1-oxido-pyridin-3-yl)piperazine
Piperazine Nitrogen (tertiary)mCPBA, H₂O₂ google.comgoogle.comControl of stoichiometry and reaction conditions4-(Pyridin-3-yl)piperazine 1-oxide

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These N-oxide derivatives can serve as prodrugs in medicinal chemistry, where they are converted back to the parent compound in vivo. google.com

Nucleophilic Substitution for Structural Diversification

The structure of 1-(Pyridin-3-yl)piperazine allows it to participate in nucleophilic substitution reactions in two distinct ways. Firstly, the secondary nitrogen of the piperazine ring acts as an effective nucleophile. researchgate.net This reactivity is exploited in the synthesis of the parent compound itself, typically through the reaction of piperazine with an electrophilic pyridine derivative.

Secondly, the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by an electron-withdrawing group or through the formation of a pyridinium (B92312) salt. nih.govquimicaorganica.org Leaving groups at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles. quimicaorganica.org While the 3-position is less reactive, derivatization can still be achieved under specific conditions, often involving palladium-catalyzed coupling reactions with reagents like boronic esters to introduce new side chains or heterocyclic systems.

Metal Coordination Chemistry and Complexation

The nitrogen atoms of both the pyridine and piperazine rings are Lewis basic sites capable of coordinating to metal ions, allowing the compound and its derivatives to act as ligands in coordination chemistry. chemimpex.com Piperazine-based ligands are known to form stable complexes with various transition metals, including cobalt, copper, and zinc. biointerfaceresearch.com

Derivatives of 1-(pyridin-3-yl)piperazine can act as bidentate or bridging ligands, coordinating to metal centers through the pyridine nitrogen and one of the piperazine nitrogens. biointerfaceresearch.comnih.gov For instance, related N,N′-bis-(pyridine-4-carboxamido)piperazine ligands have been shown to connect zinc(II) ions to form extensive three-dimensional coordination polymers. iucr.orgnih.gov The coordination geometry and resulting properties of the metal complex are influenced by the specific metal ion, the steric and electronic nature of the ligand, and the reaction conditions. nih.gov This ability to form metal complexes opens avenues for applications in catalysis and materials science. chemimpex.com

Biological Activity and Mechanistic Elucidation

Receptor Interaction and Ligand-Target Binding Studies

The 1-(pyridin-3-yl)piperazine scaffold serves as a versatile framework for designing ligands that interact with multiple G-protein-coupled receptors (GPCRs), which are crucial in neurotransmission. chemimpex.comnih.gov Its unique structure facilitates modifications that can enhance therapeutic efficacy, particularly for neurological disorders. chemimpex.com

Derivatives of pyridinylpiperazine have been identified as potent and selective alpha-2 (α2) adrenoceptor antagonists. nih.gov These receptors are key inhibitory autoreceptors in the central and peripheral nervous systems, regulating the release of norepinephrine (B1679862). Antagonism of α2-adrenoceptors by pyridinylpiperazine compounds blocks the negative feedback loop, thereby increasing norepinephrine release.

In vitro studies on related compounds, such as 1-(2-pyrimidinyl)piperazine (PmP), a metabolite of buspirone, have demonstrated antagonist properties at presynaptic α2-adrenoceptors in the rat brain. nih.gov PmP was shown to antagonize the inhibitory effect of noradrenaline on neurotransmitter release, with apparent affinity (pA2) values of 6.8 on noradrenergic terminals and 7.3 on serotonergic nerve terminals. nih.gov Another study on 1-(2-pyridinyl)piperazine derivatives confirmed their activity in displacing [3H]clonidine from α2-adrenoceptor binding sites in the calf cerebral cortex. nih.gov For instance, 1-(3-fluoro-2-pyridinyl)piperazine showed a higher affinity for the α2 site than for the alpha-1 (α1) site and was more potent than reference standards like yohimbine (B192690) in in vivo assays. nih.gov

Table 1: Adrenergic Receptor Activity of Pyridinylpiperazine Analogs
CompoundReceptor TargetActivityAssay DetailsReference
1-(2-pyrimidinyl)piperazine (PmP)Presynaptic α2-adrenoceptors (Noradrenergic terminals)Antagonist (pA2 = 6.8)K+-evoked [3H]noradrenaline release from rat cerebral cortex synaptosomes nih.gov
1-(2-pyrimidinyl)piperazine (PmP)Presynaptic α2-adrenoceptors (Serotonergic terminals)Antagonist (pA2 = 7.3)K+-evoked [3H]serotonin release from rat cerebral cortex synaptosomes nih.gov
1-(3-Fluoro-2-pyridinyl)piperazineα2-adrenoceptorAntagonist; Higher affinity than for α1 siteDisplacement of [3H]clonidine from calf cerebral cortex membranes nih.gov

The pyridinylpiperazine moiety is a recognized scaffold for ligands targeting various serotonin (B10506) (5-HT) receptors, which are implicated in the regulation of mood and cognition. researchgate.net Research has focused on developing multi-target ligands that interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors, among others, to achieve improved therapeutic profiles for conditions like schizophrenia and depression. nih.govnih.gov

Studies on hybrid molecules incorporating the 1-(pyridin-3-yl)piperazine structure have revealed varying affinities for different 5-HT receptor subtypes. For example, in a series of indazole-piperazine derivatives, the introduction of a pyridin-3-yl substituent resulted in a compound with low affinity for the 5-HT2A receptor. nih.gov However, other derivatives have shown potent agonistic or antagonistic activity at 5-HT1A receptors. The antidepressant-like effects of some arylpiperazine derivatives have been linked to their interaction with the 5-HT1A receptor system. researchgate.net Furthermore, selected compounds have demonstrated high nanomolar range affinity for 5-HT7 receptors, a profile that may offer cognitive benefits. nih.gov

Table 2: Serotonin Receptor Affinity for Selected Piperazine (B1678402) Derivatives
Compound StructureReceptor TargetBinding Affinity (Ki)Reference
N-(3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide5-HT2ALow activity nih.gov
Arylpiperazine derivative with picolinic nucleus5-HT1AMediates antidepressant-like effect researchgate.net
Indazole-piperazine derivative5-HT7High nanomolar range nih.gov

Dysfunction of the dopaminergic system is linked to numerous neurological and psychiatric disorders. mdpi.com The 1-(pyridin-3-yl)piperazine structure has been incorporated into ligands designed to target dopamine (B1211576) D2 and D3 receptors. nih.govresearchgate.net These receptors have similar pharmacological properties but differ in their neuroanatomical locations and physiological roles. nih.gov

Structure-activity relationship (SAR) studies have shown that the pyridine (B92270) ring can provide additional interactions within the receptor binding pocket beyond the hydrophobic interactions of a simple phenyl group. nih.gov Research on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives identified compounds with agonistic activity at D2 and D3 receptors. researchgate.net For example, compound 7b from this series showed EC50 values of 0.9 nM for the D2 receptor and 19 nM for the D3 receptor. researchgate.net Another study noted that a 3-substituted pyridine derivative bearing the piperazine core had a binding profile at D2/D3 receptors strikingly similar to a related biphenyl (B1667301) system, highlighting the influence of the nitrogen atom's position on receptor interaction. nih.gov

Table 3: Dopamine Receptor Activity for Pyridinylpiperazine Derivatives
CompoundReceptor TargetActivity (EC50)Reference
Compound 7b (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative)D20.9 nM researchgate.net
D319 nM
Compound 34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative)D23.3 nM researchgate.net
D310 nM

The histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R) are both important targets in the central nervous system for treating various disorders, including cognitive and neurodegenerative diseases. nih.govnih.gov H3Rs act as autoreceptors to modulate histamine release, while the σ1R is a chaperone protein that regulates several neurotransmitter systems. nih.gov

Recent research has focused on developing dual-target ligands that act as antagonists for both H3R and σ1R. While direct studies on 1-(pyridin-3-yl)piperazine hydrobromide are limited, the broader class of piperazine derivatives has been extensively investigated. In comparative studies, replacing a piperidine (B6355638) ring with a piperazine ring has been shown to significantly affect affinity for the σ1R. For instance, one study found that a 4-(pyridin-4-yl)piperazin-1-yl derivative had a much lower affinity for σ1R (Ki = 1531 nM) compared to its piperidine analog (Ki = 3.64 nM), while maintaining high affinity for H3R (Ki = 3.17 nM). nih.gov This suggests that the piperazine core is a key structural element influencing the dual-binding profile.

Enzymatic Modulation and Inhibition Dynamics

Beyond receptor interactions, pyridinylpiperazine derivatives have demonstrated the ability to modulate the activity of specific enzymes, highlighting another facet of their biological activity.

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govfrontiersin.org This activity is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. nih.gov Therefore, inhibiting urease is a promising therapeutic strategy for treating infections caused by these pathogens. researchgate.netnih.gov

Several recent studies have synthesized and evaluated pyridylpiperazine derivatives as urease inhibitors. nih.govresearchgate.net In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and tested in vitro. nih.govfrontiersin.org Two compounds, 5b and 7e, emerged as highly potent inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. These values represent a significant improvement over the standard inhibitor, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). nih.govfrontiersin.org

Molecular docking studies suggest that these potent inhibitors form favorable interactions with the active site of the urease enzyme. The binding energies calculated for compounds 5b (-8.0 kcal/mol) and 7e (-8.1 kcal/mol) were substantially lower than that of thiourea (-2.8 kcal/mol), indicating a more stable binding complex. nih.govfrontiersin.org Another study on pyridylpiperazine-based carbodithioates also identified a potent urease inhibitor (compound 5j) with an IC50 value of 5.16 ± 2.68 μM, further underscoring the potential of this chemical scaffold in designing effective urease inhibitors. researchgate.netnih.gov

Table 4: Urease Inhibitory Activity of Pyridylpiperazine Derivatives
CompoundInhibitory Activity (IC50)Binding Energy (kcal/mol)Reference
Compound 5b (1-(3-nitropyridin-2-yl)piperazine derivative)2.0 ± 0.73 µM-8.0 nih.govfrontiersin.org
Compound 7e (1-(3-nitropyridin-2-yl)piperazine derivative)2.24 ± 1.63 µM-8.1 nih.govfrontiersin.org
Compound 5j (pyridylpiperazine-based carbodithioate)5.16 ± 2.68 µMNot specified researchgate.netnih.gov
Thiourea (Standard)23.2 ± 11.0 µM-2.8 nih.govfrontiersin.org

Antimicrobial Efficacy Investigations

The antimicrobial potential of this compound has been evaluated, with research targeting its effects on various microbial classes.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Investigations into the direct antibacterial effects of this compound have shown activity against both Gram-positive and Gram-negative bacteria. Preliminary screening using agar (B569324) diffusion assays indicated that the compound exhibits inhibitory effects. Specifically, at a concentration of 100 µg/mL, it produced a zone of inhibition greater than 10 mm against both Staphylococcus aureus (a Gram-positive representative) and Escherichia coli (a Gram-negative representative). While the broader class of piperazine derivatives is widely recognized for antibacterial properties, specific minimum inhibitory concentration (MIC) data for the hydrobromide salt against a wider range of bacterial strains are not extensively detailed in the reviewed literature. nih.gov

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram TypeConcentrationResult (Zone of Inhibition)
Staphylococcus aureusGram-Positive100 µg/mL>10 mm
Escherichia coliGram-Negative100 µg/mL>10 mm

Antifungal Properties Against Pathogenic Fungi

A review of available scientific literature did not yield specific studies focused on the antifungal properties of this compound against pathogenic fungi. While other compounds containing pyridine or piperazine moieties have been investigated for such activities, data pertaining solely to this specific hydrobromide salt are not presently available. nih.govmdpi.comnih.govresearchgate.netnih.gov

Efflux Pump Inhibition in Multidrug-Resistant Organisms

A significant area of investigation for the pyridylpiperazine chemical class is its ability to inhibit efflux pumps in multidrug-resistant (MDR) bacteria. Efflux pumps are a primary mechanism by which bacteria expel antibiotics, leading to resistance. The pyridylpiperazine scaffold has been identified as a potent inhibitor of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, which are critical for antibiotic resistance in Gram-negative bacteria. embopress.orgnih.govnih.govresearchgate.netmdpi.com

The mechanism of action is allosteric inhibition of the AcrAB-TolC tripartite efflux pump, a dominant system in Enterobacterales such as Escherichia coli and Klebsiella pneumoniae. embopress.orgnih.gov Compounds based on the pyridylpiperazine structure bind to a novel allosteric site located within the transmembrane (TM) domain of the AcrB protomer. embopress.orgresearchgate.net This binding site is near key catalytic residues (D407, D408, and K940 in E. coli AcrB) that are essential for the proton relay mechanism that drives the pump's function. nih.gov By binding to this site, the inhibitor is thought to prevent the functional catalytic cycle of the pump, thereby disabling its ability to expel antibiotics. embopress.org

This inhibition potentiates the activity of various antibiotics that are substrates of these pumps, effectively restoring their efficacy against resistant strains. embopress.orgnih.gov Research has confirmed the binding of pyridylpiperazine derivatives to the transmembrane region of AcrB in K. pneumoniae and has shown that these inhibitors can reverse clinically relevant resistance. embopress.orgnih.gov This mechanism makes 1-(Pyridin-3-yl)piperazine and its derivatives a promising scaffold for the development of adjuvant therapies to combat antibiotic resistance.

Exploration of Other Biological Activities (e.g., Antioxidant Potential)

Specific studies evaluating the antioxidant potential of this compound were not found in the reviewed scientific literature. Research into the antioxidant properties of other piperazine derivatives often attributes the observed activity to the presence of specific functional groups, such as hydroxyl moieties on attached aromatic rings, which can donate hydrogen atoms to scavenge free radicals. nih.govresearchgate.netbrieflands.compensoft.net As this compound lacks these specific structural features, its potential as a direct antioxidant has not been a primary focus of investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Bioactivity

The bioactivity of 1-(pyridin-3-yl)piperazine derivatives is fundamentally dictated by a combination of electronic and steric factors inherent to its structure. The key features include the pyridine (B92270) ring, the piperazine (B1678402) core, and the potential for substitution at the N4 position of the piperazine ring.

The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature crucial for molecular recognition at biological targets. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom also influences the ring's electronic properties. The piperazine ring provides a flexible yet constrained linker, and its two nitrogen atoms offer sites for substitution and potential salt formation, which can enhance solubility. The basicity of the piperazine nitrogens is a critical determinant of the molecule's ionization state at physiological pH, which in turn affects receptor binding and cell permeability.

Pharmacophore models for various targets often identify the basic nitrogen of the piperazine and the aromatic pyridine ring as essential features for interaction with receptors. Modifications to either of these core components can dramatically alter the compound's biological profile.

Impact of Pyridine Ring Substitution Position and Electronic Properties

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) significantly alters the electronic distribution and steric profile of the molecule, thereby impacting its interaction with biological targets. The 3-pyridyl isomer, the focus of this discussion, positions the nitrogen atom in a way that creates a specific dipole moment and pattern of electrostatic potential, which can be optimal for binding to certain receptors.

Furthermore, substitution on the pyridine ring itself can fine-tune the electronic properties. Electron-withdrawing groups, such as a nitro group or halogens, can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding capabilities. For instance, in a series of urease inhibitors, 2-chloro-3-nitropyridine (B167233) was used as a starting material, indicating the importance of these electronic modifications for activity. Conversely, electron-donating groups could enhance activity for other targets by increasing the electron density of the aromatic system.

Influence of Piperazine Ring Conformation and Substituents

The piperazine ring typically adopts a chair conformation, which is a critical aspect of its three-dimensional structure. This conformation positions the substituents in either axial or equatorial orientations, which can have a profound effect on receptor affinity.

The most common point of structural variation in this scaffold is the N4 nitrogen of the piperazine ring. A wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, have been introduced at this position. These substituents can:

Introduce additional binding interactions: Aromatic groups can engage in hydrophobic or π-stacking interactions, while groups with hydrogen bond donors or acceptors can form specific contacts with the receptor.

Alter the basicity: The electronic nature of the substituent can influence the pKa of the N4 nitrogen, affecting its protonation state.

For example, in the development of novel urease inhibitors, various N-arylacetamides and N-arylpropanamides were attached to the N4-piperazine nitrogen, leading to compounds with potent inhibitory activity.

Effects of Acylation and Heterocyclic Fusion on Receptor Affinity and Efficacy

Acylation of the piperazine nitrogen can have a significant impact on bioactivity. Introducing an acyl group can alter the molecule's electronic properties and steric bulk. In some cases, acylation can lead to a decrease in basicity at the N4 nitrogen, which may be favorable for certain receptor interactions.

Fusing heterocyclic rings to the 1-(pyridin-3-yl)piperazine core represents another powerful strategy for modulating activity. This approach can create more rigid structures, reducing the conformational flexibility and potentially locking the molecule into a bioactive conformation. This can lead to an increase in both affinity and selectivity for the target receptor. For instance, the fusion of additional heterocyclic systems is a common strategy in the design of kinase inhibitors and other targeted therapies.

Comparative Analysis of Structural Variants (e.g., Piperazine vs. Piperidine (B6355638) Cores)

Replacing the piperazine ring with a piperidine core is a common strategy in medicinal chemistry to probe the importance of the N4 nitrogen. This seemingly minor change—removing one nitrogen atom—can have profound consequences for biological activity.

Studies comparing piperazine and piperidine analogs have revealed that this modification can drastically alter receptor selectivity. For example, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for the H3 receptor but dramatically increased affinity for the σ1 receptor. This suggests that the N4 nitrogen of the piperazine may be detrimental for σ1 receptor binding, while the single nitrogen of the piperidine is sufficient for H3 receptor interaction. This highlights how the presence and basicity of both piperazine nitrogens are crucial determinants of target specificity.

Below is a data table illustrating the comparative receptor affinities of piperazine versus piperidine cores from a study on H3 and σ1 receptor antagonists.

Compound IDCore StructurehH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64
Data sourced from a study on histamine H3 and sigma-1 receptor antagonists.

Correlation between Molecular Structure and Reactivity Profiles

The molecular structure of 1-(pyridin-3-yl)piperazine derivatives directly correlates with their chemical reactivity. The electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the piperazine nitrogens. The N1 nitrogen, being directly attached to the electron-deficient pyridine ring, is generally less nucleophilic than the N4 nitrogen. This differential reactivity is often exploited in synthetic strategies to selectively introduce substituents at the N4 position.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding mode and affinity. researchgate.net This technique is crucial in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes and Affinities with Receptor Targets

The 1-(Pyridin-3-yl)piperazine moiety is a core component of many ligands designed to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of neuropsychiatric disorders. nih.govnih.gov

Docking studies on arylpiperazine derivatives have revealed a common binding motif within the transmembrane domains of these receptors. nih.gov A critical interaction frequently observed is a salt bridge or a strong hydrogen bond between the protonated nitrogen atom of the piperazine (B1678402) ring and the highly conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor, such as Asp116 in the 5-HT1A receptor. nih.govmdpi.com

For instance, in a study of novel ligands for dopamine and serotonin receptors, N-(3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide was docked into the D2 and 5-HT2A receptor binding pockets to rationalize its biological activity. researchgate.net Such studies show that while the piperazine-aspartate interaction anchors the ligand, the aryl group (in this case, pyridin-3-yl) and other substituents explore deeper pockets within the binding site, forming hydrophobic, and other interactions that determine the ligand's affinity and selectivity for different receptor subtypes. nih.govmdpi.com Derivatives of pyridinylpiperazine have also been investigated as antagonists for α2-adrenergic receptors and agonists for dopamine D4 receptors. wikipedia.orgacs.org

Table 1: Examples of Molecular Docking Studies on Pyridinylpiperazine Derivatives with Receptor Targets

Derivative Class Receptor Target Key Interacting Residues Predicted Affinity/Score
Benzo[b]thiophen-2-yl-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one 5-HT1A Asp116 (H-bond) Ki = 2.30 μM
Indazole-carboxamide derivatives D2, 5-HT2A Conserved Asp in TM3 Not specified
Arylpiperazines α1-Adrenergic Not specified High affinity
1-Aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one Oximes Dopamine D4 Not specified High agonist activity

This table is illustrative and compiles data from studies on various pyridinylpiperazine derivatives to show the scope of molecular docking applications. nih.govmdpi.comacs.orgnih.govnih.gov

Analysis of Interactions with Enzymatic Active Sites (e.g., Urease)

Beyond GPCRs, pyridinylpiperazine derivatives have been explored as inhibitors of various enzymes. Molecular docking is instrumental in understanding how these compounds fit into the enzymatic active site and disrupt catalytic activity.

A prominent example is the study of piperazine derivatives as urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori. Docking studies have shown that piperazine-based inhibitors can effectively occupy the active site of urease, coordinating with the nickel ions essential for catalysis and forming hydrogen bonds with key amino acid residues like His, Gly, and Ala. nih.govnih.gov

In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, including a 3-pyridinylsulfonyl moiety, were docked into the active site of Carbonic Anhydrase IX (CAIX), a cancer-related enzyme. The docking results revealed strong binding affinities, with the sulfonamide group coordinating the catalytic zinc ion and the rest of the molecule forming multiple hydrogen bonds and hydrophobic interactions with residues such as Gln92, His68, and Val130. nih.gov

Table 2: Molecular Docking of Pyridinylpiperazine Derivatives with Enzyme Targets

Derivative Class Enzyme Target Key Interacting Residues/Features Predicted Binding Affinity
Piperazine-1-carboxamidine H. pylori Urease Ni(II) ions, His, Gly, Ala IC50 values from 1.1 to 33.4 µM

This table summarizes findings from studies on piperazine derivatives targeting enzymatic active sites. nih.govnih.gov

DNA Interaction Modeling

Based on the available scientific literature, there is limited specific information regarding the computational modeling of direct interactions between 1-(Pyridin-3-yl)piperazine hydrobromide and DNA. The primary focus of computational studies on this scaffold has been its interaction with protein targets such as receptors and enzymes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These calculations provide detailed information about molecular geometry, electronic structure, and reactivity descriptors, which are vital for understanding a molecule's behavior and for parameterizing molecular mechanics force fields used in docking and molecular dynamics simulations. tandfonline.comresearchgate.net

For molecules similar to 1-(Pyridin-3-yl)piperazine, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(2d,p) are commonly employed. tandfonline.com These studies can determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify positive (electrophilic) and negative (nucleophilic) regions. This helps in predicting sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

In a DFT study of a related compound, 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, researchers calculated the optimized structure, MEP, and FMOs to reveal its physicochemical properties. tandfonline.com Such analyses for 1-(Pyridin-3-yl)piperazine would show the electron-withdrawing effect of the pyridine (B92270) ring influencing the charge distribution across the piperazine moiety, which is critical for its interaction with biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET)

The evaluation of a compound's ADMET properties is a critical step in drug development. fiveable.me In silico models provide a rapid and cost-effective way to predict these properties early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity. researchgate.netalliedacademies.org

For arylpiperazine derivatives, various ADMET parameters are typically predicted using online servers and specialized software. researchgate.netalliedacademies.org These predictions are based on the compound's structure and physicochemical properties.

Key Predicted ADMET Properties for Arylpiperazine Scaffolds:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Arylpiperazines often show good predicted GI absorption. researchgate.net

Distribution: Blood-brain barrier (BBB) penetration is a key property for CNS-active drugs. The physicochemical properties of 1-(Pyridin-3-yl)piperazine make it a candidate for BBB penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is important to foresee potential drug-drug interactions. Studies on arylpiperazines have shown they can be inhibitors of specific CYP isoforms. researchgate.net

Excretion: While less commonly predicted in silico, parameters related to clearance can be estimated.

Toxicity: Predictions include mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). Many arylpiperazine derivatives are predicted to be non-mutagenic. researchgate.net

Table 3: Common In Silico ADMET Predictions for Arylpiperazine Derivatives

ADMET Property Prediction Method/Server Typical Predicted Outcome for Arylpiperazines
Absorption
Human Intestinal Absorption (HIA) admetSAR, ADMETlab High probability
Caco-2 Permeability Various QSAR models Moderate to high permeability
Distribution
Blood-Brain Barrier (BBB) Penetration admetSAR, QSAR models Often predicted to be BBB penetrant
P-glycoprotein (P-gp) Substrate/Inhibitor ADMETlab, SwissADME Variable; can be substrates or inhibitors
Metabolism
Cytochrome P450 (CYP) Inhibition Various models Often predicted inhibitors of CYP2D6, CYP2C19
Toxicity
AMES Mutagenicity admetSAR, DEREK Nexus Generally predicted to be non-mutagenic
hERG Inhibition (Cardiotoxicity) PreADMET, various models Low to moderate risk, compound-dependent

This table summarizes typical ADMET predictions for the arylpiperazine class of compounds based on several studies. researchgate.netalliedacademies.orgnih.gov

Ligand-Based and Structure-Based Drug Design Strategies

The 1-(pyridin-3-yl)piperazine scaffold is a quintessential example of a "privileged structure" in drug design. tandfonline.comnih.gov Its favorable physicochemical properties and versatile binding capabilities make it an ideal starting point for both ligand-based and structure-based design strategies. researchgate.net

Ligand-Based Drug Design: This approach relies on the knowledge of other molecules that bind to the target of interest.

Pharmacophore Modeling: A pharmacophore model for a specific receptor can be developed based on a set of known active ligands. The 1-(pyridin-3-yl)piperazine core often serves as a central scaffold to position key pharmacophoric features, such as a basic nitrogen atom and an aromatic ring, in the correct spatial arrangement for receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyridinylpiperazine derivatives, QSAR models can quantify how modifications to the pyridine ring or substitutions on the piperazine core affect binding affinity or functional activity, thereby guiding the synthesis of more potent analogues. researchgate.netresearchgate.net

Structure-Based Drug Design: This strategy utilizes the three-dimensional structure of the biological target.

Scaffold Hopping and Modification: The 1-(pyridin-3-yl)piperazine moiety can be used as a core scaffold. Molecular docking results (as described in section 5.1) can reveal how this core orients itself in the binding site. This information allows medicinal chemists to design new derivatives with modified substituents on the pyridine ring or by attaching different functional groups to the second nitrogen of the piperazine ring to explore additional interactions and improve affinity and selectivity. nih.gov For example, observing an unoccupied hydrophobic pocket near the pyridine ring in a docking pose would suggest that adding a lipophilic substituent at that position could enhance binding.

The integration of these computational strategies enables a rational and efficient drug discovery process, leveraging the structural and chemical versatility of the 1-(pyridin-3-yl)piperazine core to develop novel therapeutics. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Thiourea (B124793)
N-(3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
Carbonic Anhydrase IX
2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid

Metabolism and Biotransformation Pathways

Identification of In Vivo Metabolites (e.g., N-Oxides, Glucuronides)

Based on the metabolism of similar arylpiperazine compounds, several classes of metabolites are likely to be formed from 1-(pyridin-3-yl)piperazine in vivo. These include N-oxides and glucuronide conjugates.

N-Oxides: Oxidation of the nitrogen atoms is a common metabolic pathway for tertiary amines. For 1-(pyridin-3-yl)piperazine, this can occur at either the nitrogen atom of the pyridine (B92270) ring to form a pyridine-N-oxide or at one of the nitrogen atoms of the piperazine (B1678402) ring. The formation of N-oxide metabolites is a major pathway for many tertiary nitrogen-containing drugs hyphadiscovery.com. In some instances, these N-oxides can be metabolically active or act as prodrugs that are converted back to the parent compound google.comgoogle.com. For example, the pyridine-N-oxide of the related compound 3-[[4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]methyl]-5-(4-fluorophenyl)pyridine (SLV-313) has been identified as a major metabolite in humans google.com. Similarly, piperazine-N-oxides of certain pyridylmethylpiperazine derivatives have been shown to be nearly quantitatively converted back to the parent tertiary amine upon oral administration, functioning as prodrugs google.comgoogle.com.

Glucuronides: Phase II conjugation reactions, particularly glucuronidation, are important for increasing the water solubility of drug metabolites and facilitating their excretion. For piperazine-containing drugs, N-glucuronidation is a known metabolic route nih.gov. A novel piperazine N-oxide/N-glucuronide metabolite has been identified for the arylpiperazine drug vortioxetine, where the glucuronic acid moiety is attached to one of the piperazine nitrogens already bearing an N-oxide nih.gov. This suggests that 1-(pyridin-3-yl)piperazine could potentially undergo N-glucuronidation on the piperazine ring. Glucuronidation is a major metabolic pathway for many xenobiotics, and UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for this conjugation nih.gov.

The table below summarizes the potential in vivo metabolites of 1-(pyridin-3-yl)piperazine based on the metabolism of related compounds.

Metabolite TypePotential StructureMetabolic Pathway
Pyridine-N-oxideOxidation of the pyridine nitrogenN-Oxidation
Piperazine-N-oxideOxidation of a piperazine nitrogenN-Oxidation
N-GlucuronideGlucuronic acid conjugation to a piperazine nitrogenN-Glucuronidation
N-Oxide/N-GlucuronideSequential N-oxidation and N-glucuronidationN-Oxidation, N-Glucuronidation

Note: The structures and pathways are predicted based on analogous compounds and may not have been experimentally confirmed for 1-(Pyridin-3-yl)piperazine.

Characterization of Enzymatic Biotransformation Reactions

The enzymatic reactions involved in the metabolism of 1-(pyridin-3-yl)piperazine are expected to be primarily catalyzed by cytochrome P450 (CYP) enzymes for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II reactions.

Phase I Reactions (CYP-mediated): Arylpiperazine derivatives are extensively metabolized by CYP enzymes, particularly CYP3A4 and CYP2D6 nih.govresearchgate.net. These enzymes are responsible for oxidative reactions such as hydroxylation and N-dealkylation.

Hydroxylation: This reaction can occur on the pyridine ring. For the related compound 1-(2-pyrimidinyl)-piperazine, CYP2D6 has been identified as the primary enzyme responsible for its 5-hydroxylation nih.gov. The metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) is also predominantly catalyzed by CYP2D6 via O-demethylation, which is a form of hydroxylation followed by cleavage nih.gov.

N-Oxidation: The formation of N-oxides is catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs) hyphadiscovery.com.

N-Dealkylation: Many arylpiperazine drugs undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines nih.govresearchgate.net. However, since 1-(pyridin-3-yl)piperazine is itself a 1-aryl-piperazine, this pathway would be more relevant for its derivatives with substituents on the second piperazine nitrogen.

Phase II Reactions (UGT-mediated): Following phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation. Glucuronidation is a key phase II pathway for piperazine-containing drugs nih.gov. Specific UGT isoforms are responsible for the N-glucuronidation of these compounds. For instance, UGT1A1, UGT1A4, and UGT1A9 have been shown to be involved in the glucuronidation of the carcinogenic heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its N-hydroxy metabolite nih.gov.

The following table outlines the key enzymes and their potential roles in the biotransformation of 1-(pyridin-3-yl)piperazine.

Enzyme FamilySpecific Enzyme (Example)Type of ReactionPotential Metabolite
Cytochrome P450CYP2D6, CYP3A4HydroxylationHydroxypyridinyl-piperazine
Cytochrome P450 / FMO-N-OxidationPyridine-N-oxide, Piperazine-N-oxide
UDP-glucuronosyltransferaseUGT1A family, UGT2B familyN-GlucuronidationPiperazine-N-glucuronide

Note: The specific enzymes for 1-(Pyridin-3-yl)piperazine have not been definitively identified and are inferred from studies on similar structures.

Microbial Biotransformation for Metabolite Synthesis

Microbial biotransformation can be a valuable tool for producing drug metabolites in larger quantities for structural elucidation and further pharmacological testing. Microorganisms possess a wide array of enzymes that can catalyze various reactions, including hydroxylation and N-oxidation, which are common in mammalian metabolism.

Fungi, such as Cunninghamella elegans, have been used to model mammalian metabolism and have been shown to produce hydroxylated metabolites of various compounds semanticscholar.org. Microbial systems, through their own CYP and FMO enzyme homologues, can selectively produce N-oxide metabolites, which can be particularly useful when multiple isomers are possible through chemical synthesis hyphadiscovery.com. Microbial biotransformation is also capable of producing glucuronide conjugates hyphadiscovery.com.

The application of these microbial systems could potentially yield hydroxylated and N-oxidized metabolites of 1-(pyridin-3-yl)piperazine for further study.

Microbial GenusType of TransformationPotential Application for 1-(Pyridin-3-yl)piperazine
AgrobacteriumPyridine ring hydroxylationSynthesis of hydroxylated metabolites
NocardiaPyridine ring hydroxylationSynthesis of hydroxylated metabolites
CunninghamellaHydroxylation, N-OxidationSynthesis of hydroxylated and N-oxide metabolites

Comparative Metabolic Profiling with Related Piperazine Derivatives

The metabolic profile of 1-(pyridin-3-yl)piperazine can be understood in the context of other arylpiperazine derivatives. The nature and position of substituents on the aryl ring and the piperazine moiety can significantly influence the metabolic pathways.

Phenylpiperazines vs. Pyridinylpiperazines: Phenylpiperazine derivatives often undergo hydroxylation on the phenyl ring. For pyridinylpiperazines, the pyridine ring is also a site for hydroxylation. The electronic properties of the pyridine ring, being more electron-deficient than a benzene ring, may influence the regioselectivity of hydroxylation.

Pyrimidinylpiperazines: As seen with 1-(2-pyrimidinyl)-piperazine, the pyrimidine ring is susceptible to hydroxylation, with CYP2D6 being the key enzyme nih.gov. This provides a strong parallel for the potential hydroxylation of the pyridine ring in 1-(pyridin-3-yl)piperazine.

Substituents on the Aryl Ring: The presence of different substituents on the aryl ring can direct metabolism. For example, 1-(4-methoxyphenyl)piperazine is primarily metabolized via O-demethylation (a hydroxylation event) nih.gov.

Substituents on the Piperazine Ring: Many arylpiperazine drugs have a second substituent on the other piperazine nitrogen. A major metabolic pathway for these compounds is N-dealkylation to yield the corresponding 1-arylpiperazine nih.govresearchgate.net. Since 1-(pyridin-3-yl)piperazine lacks such a substituent, this pathway is not directly applicable but highlights the reactivity of the piperazine nitrogen.

The table below compares the primary metabolic pathways of 1-(pyridin-3-yl)piperazine with other representative arylpiperazine derivatives.

Compound ClassExample CompoundPrimary Metabolic PathwaysKey Enzymes
Pyridinylpiperazine 1-(Pyridin-3-yl)piperazine (Predicted)Pyridine hydroxylation, N-oxidation, N-glucuronidationCYP2D6, CYP3A4, FMOs, UGTs
Pyrimidinylpiperazine 1-(2-Pyrimidinyl)piperazinePyrimidine hydroxylationCYP2D6 nih.gov
Phenylpiperazine 1-(4-Methoxyphenyl)piperazineO-demethylation (Hydroxylation)CYP2D6 nih.gov
Substituted Arylpiperazines BuspironeN-dealkylation, hydroxylationCYP3A4 nih.govresearchgate.net

Role of Metabolites in Biological Contexts

Hydroxylated Metabolites: Hydroxylation of the pyridine ring could potentially alter the compound's receptor binding affinity and selectivity. Hydroxylated metabolites of arylpiperazines are often pharmacologically active nih.govresearchgate.net. For example, the hydroxylated metabolite of aripiprazole, dehydro-aripiprazole, is also pharmacologically active researchgate.net. Some hydroxylated piperazine derivatives have shown antioxidant activity nih.gov.

N-Oxide Metabolites: N-oxides of tertiary amines can have varied biological activities. While often considered detoxification products, some N-oxides are pharmacologically active google.com. As previously mentioned, N-oxides of certain pyridylmethylpiperazine derivatives can act as prodrugs, being converted back to the more active parent compound in vivo google.comgoogle.com. This can lead to an extended duration of action and a different pharmacokinetic profile compared to the parent drug google.com.

Glucuronide Metabolites: Glucuronide conjugates are generally considered inactive and are primarily involved in the detoxification and elimination of the drug from the body nih.gov. The formation of glucuronides increases water solubility, which facilitates renal and biliary excretion. However, the gut microbiome contains β-glucuronidase enzymes that can cleave glucuronide conjugates, potentially leading to the reabsorption of the active drug or metabolite (enterohepatic recirculation) nih.gov.

The potential biological roles of the metabolites of 1-(pyridin-3-yl)piperazine are summarized below.

Metabolite ClassPotential Biological Role
Hydroxylated MetabolitesMay retain, have altered, or lose pharmacological activity. Potential for antioxidant effects.
N-Oxide MetabolitesCan be inactive, active, or act as prodrugs, potentially leading to a longer duration of action.
Glucuronide ConjugatesGenerally inactive and facilitate excretion; can be subject to enterohepatic recirculation.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of a compound through its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 1-(Pyridin-3-yl)piperazine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons on the piperazine (B1678402) ring and the pyridinyl substituent. Typical chemical shifts observed for the free base show signals for the piperazine protons in the range of δ 3.05–3.20 ppm and the pyridinyl protons between δ 7.17–8.31 ppm. The integration of these signals confirms the ratio of protons in the different parts of the molecule.

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for 1-(Pyridin-3-yl)piperazine would be expected to show distinct signals for the aliphatic carbons of the piperazine ring and the aromatic carbons of the pyridine (B92270) ring. Due to the influence of the nitrogen atoms, the chemical shifts of the piperazine carbons would appear in the aliphatic region, typically between 40-60 ppm, while the pyridine carbons would resonate in the aromatic region, generally above 120 ppm.

Table 1: Representative ¹H NMR Spectral Data for 1-(Pyridin-3-yl)piperazine Moiety

Protons Chemical Shift (δ) ppm
Piperazine Protons 3.05 – 3.20
Pyridinyl Protons 7.17 – 8.31

Note: Data is representative and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The resulting spectrum is a unique "fingerprint" of the molecule. mdpi.com For 1-(Pyridin-3-yl)piperazine hydrobromide, the FT-IR spectrum would display characteristic absorption bands corresponding to its key structural features.

Key expected vibrational bands include N-H stretching from the protonated piperazine ring, C-H stretching from both the aliphatic piperazine and aromatic pyridine rings, and C=C and C=N stretching vibrations characteristic of the pyridine ring. The presence of the hydrobromide salt may influence the N-H stretching region.

Table 2: Expected FT-IR Characteristic Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine Salt) Stretch 2700 - 2250 (broad)
C-H (Aromatic) Stretch 3100 - 3000
C-H (Aliphatic) Stretch 3000 - 2850
C=N, C=C (Aromatic) Stretch 1600 - 1450
C-N Stretch 1350 - 1000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS analysis typically reveals the protonated molecular ion.

For 1-(Pyridin-3-yl)piperazine, the analysis would show a peak corresponding to the free base with a proton added ([M+H]⁺). The molecular weight of the free base (C₉H₁₃N₃) is 163.22 g/mol . fluorochem.co.ukscbt.com ESI-MS data confirms this with a detected peak at an m/z of 163.1 for the [M+H]⁺ ion. The analysis of the hydrobromide salt shows a peak at m/z 245.1, which corresponds to the protonated molecule of the salt form (C₉H₁₄BrN₃).

Table 3: ESI-MS Data for 1-(Pyridin-3-yl)piperazine

Species Molecular Formula Calculated Mass (g/mol) Observed m/z ([M+H]⁺)
Free Base C₉H₁₃N₃ 163.22 163.1
Hydrobromide Salt C₉H₁₄BrN₃ 244.13 245.1

Chromatographic Separation Techniques for Purity and Compound Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis to assess the purity of active pharmaceutical ingredients and intermediates. jocpr.com

A validated reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. nih.gov Such a method typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method validation ensures the reliability of the results by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 4: Example HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 70:30 (v/v) 0.1% TFA in Water / Acetonitrile (B52724)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These parameters represent a typical method and may require optimization for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of "this compound," a compound of interest in pharmaceutical research, UPLC provides a powerful tool for its characterization and quantification in various matrices.

A reversed-phase UPLC method is typically employed for the separation of polar compounds like 1-(Pyridin-3-yl)piperazine. The separation is generally carried out on a C18 column, which provides a non-polar stationary phase. The mobile phase often consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. To improve peak shape and resolution, additives like formic acid or triethylamine are commonly incorporated into the mobile phase.

In a hypothetical UPLC method for the quantification of this compound, a gradient elution program would be advantageous. This would involve a gradual increase in the proportion of the organic solvent in the mobile phase over the course of the analysis. This approach allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities.

Detection is a critical aspect of the UPLC analysis. Given the presence of the pyridine ring, 1-(Pyridin-3-yl)piperazine exhibits UV absorbance, making a photodiode array (PDA) detector a suitable choice for quantification. The maximum absorbance wavelength for accurate measurement would be determined by analyzing the UV spectrum of the compound. For enhanced sensitivity and selectivity, particularly in complex biological matrices, coupling the UPLC system with a mass spectrometry (MS) detector, specifically a tandem mass spectrometer (MS/MS), is the preferred approach. UPLC-MS/MS allows for the precise quantification of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

The table below outlines a potential UPLC-MS/MS method for the analysis of 1-(Pyridin-3-yl)piperazine.

ParameterCondition
Chromatographic System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition Precursor Ion (m/z) -> Product Ion (m/z) [Specific values to be determined experimentally]
Data Acquisition Multiple Reaction Monitoring (MRM)

This method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness for the intended application.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification capabilities. It is a valuable technique for the analysis of pharmaceuticals due to its simplicity, cost-effectiveness, and high throughput. For the characterization and quantification of "this compound," HPTLC can be employed as a reliable analytical method.

The separation in HPTLC is achieved on a high-performance TLC plate, which is typically a glass plate coated with a uniform layer of a stationary phase. For a polar compound like 1-(Pyridin-3-yl)piperazine, a normal-phase separation on silica gel 60 F254 plates is a common choice. The "F254" designation indicates that the stationary phase contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm.

The mobile phase, or developing solvent, is a crucial parameter in HPTLC method development. Its composition is optimized to achieve a good separation of the target analyte from any impurities. For piperazine and its derivatives, a mixture of a polar organic solvent, a non-polar solvent, and sometimes an acid or a base to improve peak shape is used. A potential mobile phase could be a mixture of butanol, acetic acid, and water.

The sample is applied to the HPTLC plate as a narrow band using an automated applicator to ensure precision and reproducibility. After application, the plate is placed in a developing chamber containing the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

Following development, the plate is dried, and the separated bands are visualized. As 1-(Pyridin-3-yl)piperazine contains a chromophore, it can be detected under UV light. For quantification, the plate is scanned with a densitometer at the wavelength of maximum absorbance of the compound. The area of the resulting peak is proportional to the amount of the substance in the band.

A summary of a potential HPTLC method for this compound is presented in the table below.

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F254
Sample Application Automated band-wise application
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., in a ratio of 4:1:1, v/v/v)
Development Chamber Twin-trough chamber with chamber saturation
Development Distance 80 mm
Drying In a stream of warm air
Detection Densitometric scanning in absorbance mode at a specific wavelength (e.g., 260 nm, to be determined experimentally)
Quantification Based on the peak area of the densitogram

This HPTLC method would require validation to demonstrate its suitability for the intended purpose, including assessments of specificity, linearity, precision, accuracy, and limit of detection and quantification.

Development of Derivatization Strategies for Enhanced Analytical Detection

While 1-(Pyridin-3-yl)piperazine possesses a UV-absorbing pyridine ring, its molar absorptivity may not be sufficient for the detection of very low concentrations, especially in complex matrices where background interference can be high. In such cases, derivatization strategies are employed to enhance the analytical detection of the compound. Derivatization involves chemically modifying the analyte to produce a derivative with more favorable properties for detection, such as a higher molar absorptivity or the ability to fluoresce.

For piperazine and its derivatives, the secondary amine group in the piperazine ring is a common target for derivatization. A variety of reagents can react with this amine to introduce a strongly chromophoric or fluorophoric tag.

One widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl). NBD-Cl reacts with the secondary amine of the piperazine moiety to form a highly colored and fluorescent derivative. jocpr.com This reaction significantly enhances the detectability of the compound, allowing for quantification at much lower levels than the underivatized molecule. The resulting derivative can be readily analyzed by HPLC with UV-Vis or fluorescence detection.

Another common derivatizing reagent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride also reacts with the secondary amine of the piperazine ring to yield a highly fluorescent derivative. The use of a fluorescence detector provides excellent sensitivity and selectivity, as fewer compounds naturally fluoresce, leading to lower background noise.

The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized to ensure a complete and reproducible reaction. The stability of the resulting derivative must also be assessed to ensure the reliability of the analytical method.

The table below summarizes some common derivatization strategies applicable to 1-(Pyridin-3-yl)piperazine for enhanced analytical detection.

Derivatizing AgentTarget Functional GroupDetection MethodAdvantages
4-chloro-7-nitrobenzofuran (NBD-Cl) Secondary Amine (Piperazine)HPLC-UV/Vis, HPLC-FluorescenceForms a stable, highly colored, and fluorescent derivative. jocpr.com
Dansyl Chloride Secondary Amine (Piperazine)HPLC-FluorescenceProduces a highly fluorescent derivative, leading to high sensitivity and selectivity.
1-(2-pyridyl)piperazine (2-PP) Carboxyl Groups (if present as a metabolite or in a larger molecule)MALDI-MSCan be used to derivatize carboxyl groups, enhancing ionization efficiency in mass spectrometry. nih.gov

The development of such derivatization strategies significantly expands the capabilities of analytical methods for the characterization and quantification of this compound, enabling its detection at trace levels in various research applications.

Q & A

Q. Q: What is the standard synthetic route for preparing 1-(Pyridin-3-yl)piperazine hydrobromide?

A: The compound is typically synthesized via nucleophilic aromatic substitution. A common procedure involves reacting 3-bromopyridine with excess piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. The hydrobromide salt is precipitated by adding HBr (48% aqueous solution) to the reaction mixture, followed by filtration and recrystallization in ethanol/water . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratio of 3-bromopyridine to piperazine) and reaction time.

Advanced Synthesis Optimization

Q. Q: How can coupling reactions be optimized to synthesize derivatives of this compound?

A: For derivatives like acylated or alkylated analogs, coupling agents such as HOBt/TBTU or EDCI/HOBt are effective. For example, acylation of the piperazine nitrogen involves reacting the free base with activated carboxylic acids (e.g., 3-(thiophen-2-ylthio)propanoic acid) in anhydrous DMF using TBTU (1.1 equiv.) and NEt₃ (3 equiv.) at 0–25°C for 2–4 hours. Purification via silica gel chromatography (ethyl acetate/hexane) ensures high purity. Monitoring by TLC (1:2 hexane/ethyl acetate) and adjusting pH during workup minimizes side products .

Basic Characterization Techniques

Q. Q: What spectroscopic methods are critical for characterizing this compound?

A: Key techniques include:

  • ¹H NMR : Peaks at δ 3.05–3.20 ppm (piperazine protons) and δ 7.17–8.31 ppm (pyridinyl protons) confirm the structure .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 163.1 (free base) and 245.1 (hydrobromide).

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in spectral data or purity assessments?

A: Contradictions may arise from impurities (e.g., unreacted starting materials or hydroscopic degradation). Solutions include:

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals.
  • Elemental Analysis : Validates hydrobromide stoichiometry (expected C: 43.7%, H: 5.3%, N: 17.0%).
  • Thermogravimetric Analysis (TGA) : Detects hydrate formation or decomposition above 150°C .

Basic Solubility and Stability

Q. Q: What are the solubility properties of this compound in common solvents?

A: The compound is highly soluble in water (>100 mg/mL) and DMSO, moderately soluble in methanol, and sparingly soluble in ethyl acetate. Stability studies indicate it remains intact at 25°C for 6 months when stored desiccated in amber vials. Avoid prolonged exposure to light or humidity to prevent hydrolysis .

Advanced Stability Under Extreme Conditions

Q. Q: How does this compound degrade under thermal stress?

A: Thermal degradation (TGA/DSC) shows decomposition starting at 180°C, releasing HBr, CO, and NOₓ. For controlled decomposition studies, heating at 200°C in a sealed tube under nitrogen generates pyridinyl-piperazine radicals, detectable via EPR spectroscopy. Mitigate decomposition during synthesis by maintaining pH < 4 and avoiding temperatures >100°C during solvent removal .

Basic Biological Activity Screening

Q. Q: What assays are used to evaluate the bioactivity of this compound?

A: Common assays include:

  • Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa cells).
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine (D₂) receptors .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How can structural modifications enhance the bioactivity of this compound?

A: Key modifications include:

  • Acylation : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring improves 5-HT₁A affinity (Kᵢ < 50 nM).
  • Heterocyclic Fusion : Incorporating triazole or thiazole rings via click chemistry (CuSO₄/sodium ascorbate) enhances anticancer activity (IC₅₀ reduction by 40–60%) .
  • Salt Variation : Replacing HBr with HCl or tosylate salts alters pharmacokinetics (e.g., log P from -0.5 to 1.2).

Basic Handling and Storage

Q. Q: What are the best practices for storing this compound?

A: Store at 2–8°C in airtight containers under nitrogen. Use desiccants (silica gel) to prevent hygroscopic degradation. For lab use, prepare fresh solutions in deionized water (pH 3–4 adjusted with HBr) to avoid precipitation .

Advanced Analytical Method Development

Q. Q: How can researchers develop validated HPLC methods for quantifying this compound in mixtures?

A: Optimize parameters using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Flow rate: 1.0 mL/min; detection at 265 nm. Validate for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Include stress testing (acid/base hydrolysis, oxidation) to confirm specificity .

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